2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure and Properties of Liquid Crystals : Fouzai et al. (2018) examined 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in the context of studying the structure, thermal and phase behavior, and electro-optical and optical properties of linear supra-molecular liquid crystals (Fouzai et al., 2018).
Fluorination Reactions : In the research by Mori and Morishima (1994), this compound was used for fluorination reactions of different hexofuranoses, showing its relevance in chemical synthesis (Mori & Morishima, 1994).
Preparation of Fluorinated Compounds : Gupton et al. (1982) demonstrated the use of this compound in preparing fluorinated compounds, which have applications in polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton et al., 1982).
Development of Benzoic Acids : Bennetau et al. (1995) utilized it in the development of routes to benzoic acids with various functionalities (Bennetau et al., 1995).
Synthesis of Fluorosalicylic Acid Derivatives : Umezu, Tabuchi, and Kimura (2003) used this compound in the synthesis of fluorosalicylic acid derivatives (Umezu, Tabuchi, & Kimura, 2003).
PET Imaging : Wang et al. (2014) employed it for PET imaging of the retinoid X receptor (Wang et al., 2014).
Therapeutic and Pesticidal Applications : Schlosser (2005) discussed its use as a building block for testing therapeutic or pesticidal activities (Schlosser, 2005).
Fluorescent Probes : Tanaka et al. (2001) applied derivatives of this compound in fluorescent probes sensing pH and metal cations (Tanaka et al., 2001).
Magnetic Interaction in Cobalt Clusters : Li et al. (2014) explored its use in transferring magnetic interaction in a linear trinuclear cobalt cluster (Li et al., 2014).
Drug Metabolism Studies : Ghauri et al. (1992) classified the metabolic fate of substituted benzoic acids, providing insight into enzyme active sites and mechanisms of metabolism (Ghauri et al., 1992).
Properties
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-3-5(16-4-9(11,12)13)1-2-6(7)8(14)15/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHUVGJAEGXEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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